STF-083010

Description

Contextualization of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) in Cellular Homeostasis and Disease Pathogenesis

The endoplasmic reticulum is a critical cellular organelle tasked with the synthesis, folding, and modification of secretory and transmembrane proteins. mdpi.comfrontiersin.org A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition termed ER stress. mdpi.comoup.com To counteract this, cells activate the Unfolded Protein Response (UPR), a sophisticated signaling network designed to restore ER homeostasis. mdpi.comoup.com

The UPR operates through three main sensor proteins located on the ER membrane: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). mdpi.comnih.gov Under normal conditions, these sensors are kept in an inactive state by the chaperone protein BiP/GRP78. oup.commdpi.com However, upon the accumulation of unfolded proteins, BiP/GRP78 preferentially binds to these misfolded proteins, releasing the UPR sensors and enabling their activation. mdpi.comresearchgate.net

Once activated, the UPR initiates a series of adaptive responses aimed at alleviating ER stress. These include a transient attenuation of global protein synthesis to reduce the protein load on the ER, an upregulation of ER chaperones and folding enzymes to enhance the protein-folding capacity, and the acceleration of misfolded protein degradation through a process known as ER-associated degradation (ERAD). mdpi.comoup.com If these measures are insufficient to restore homeostasis, or if the ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. mdpi.comnih.gov

This dual role of the UPR is crucial in the context of disease. While a functional UPR is essential for the survival and function of highly secretory cells like plasma cells and pancreatic β-cells, its chronic activation is a hallmark of various pathologies. frontiersin.org In many cancers, tumor cells exploit the adaptive arm of the UPR to survive in the harsh microenvironment characterized by hypoxia and nutrient deficiency. rupress.org Conversely, in neurodegenerative diseases, prolonged ER stress can lead to neuronal cell death. mdpi.com The UPR is also implicated in metabolic diseases, such as diabetes, where ER stress can impair insulin (B600854) production and signaling. frontiersin.org

Overview of the Inositol-Requiring Enzyme 1 alpha (IRE1α) Branch as a Critical Component of UPR Signaling

The Inositol-Requiring Enzyme 1 alpha (IRE1α) is the most evolutionarily conserved transducer of the UPR, highlighting its fundamental role in cellular stress responses. mdpi.comnih.gov Structurally, IRE1α is a transmembrane protein with a luminal domain that senses ER stress and cytosolic kinase and endoribonuclease (RNase) domains that propagate the downstream signal. nih.govnih.gov

Upon activation by ER stress, IRE1α molecules dimerize and autophosphorylate, which in turn activates their RNase domain. researchgate.netnih.gov The RNase activity of IRE1α has two key functions:

Unconventional Splicing of X-box Binding Protein 1 (XBP1) mRNA: Activated IRE1α excises a 26-nucleotide intron from the mRNA of XBP1. nih.govcore.ac.uk This unconventional splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor known as spliced XBP1 (XBP1s). nih.govashpublications.org XBP1s then translocates to the nucleus and activates the transcription of a wide array of genes involved in enhancing the ER's protein-folding and degradation capacity. researchgate.netnih.gov This pathway is critical for the function of professional secretory cells and for adapting to ER stress. nih.gov

Regulated IRE1-Dependent Decay (RIDD): The RNase domain of IRE1α can also degrade a specific subset of mRNAs that are localized to the ER membrane. researchgate.netnih.gov This process, known as RIDD, helps to reduce the protein load on the ER during stress conditions. However, under prolonged stress, RIDD can also target mRNAs encoding pro-survival proteins, thereby contributing to the induction of apoptosis. oup.com

Furthermore, the kinase domain of IRE1α can recruit adaptor proteins like TRAF2, leading to the activation of downstream signaling cascades, including the JNK and NF-κB pathways, which are involved in inflammation and apoptosis. nih.govnih.gov The multifaceted signaling downstream of IRE1α positions it as a critical regulator of cell fate under ER stress, making it an attractive target for therapeutic intervention in diseases characterized by UPR dysregulation. mdpi.comnih.gov

to STF-083010 as a Selective Molecular Probe and Preclinical Therapeutic Lead Targeting IRE1α

STF-083010 is a novel small molecule identified through high-throughput screening as a specific inhibitor of the IRE1α endonuclease activity. nih.govnih.gov What makes STF-083010 particularly significant is its selectivity; it blocks the RNase function of IRE1α without affecting its kinase activity. nih.govmedchemexpress.com This specificity allows for the precise dissection of the roles of the two enzymatic activities of IRE1α and provides a targeted approach to modulating the UPR.

As a molecular probe, STF-083010 has been instrumental in elucidating the specific contributions of the IRE1α-XBP1 signaling axis in various cellular processes and disease models. By inhibiting XBP1 splicing, researchers can investigate the consequences of blocking this adaptive pathway.

In the realm of preclinical therapeutics, STF-083010 has shown considerable promise, particularly in the context of cancers that are highly dependent on a functional UPR for their survival and proliferation. researchgate.net One of the most notable examples is multiple myeloma, a malignancy of plasma cells that are inherently reliant on the IRE1α-XBP1 pathway to manage the high load of immunoglobulin production. nih.govmdpi.com By inhibiting the protective XBP1 splicing, STF-083010 can induce overwhelming ER stress and trigger apoptosis in these cancer cells. nih.govnih.gov Studies have demonstrated that STF-083010 exhibits cytotoxic and cytostatic activity against multiple myeloma cells in a dose- and time-dependent manner, both in vitro and in vivo. nih.govresearchgate.net

The compound has also been investigated in other cancer types, such as breast cancer, where it has been shown to reverse tamoxifen (B1202) resistance. nih.gov Furthermore, its role in mitigating ER stress-related damage has been explored in models of acute renal failure. nih.govnih.gov These findings underscore the potential of STF-083010 as a lead compound for the development of novel therapies targeting the IRE1α pathway in a range of diseases.

Interactive Data Table: Preclinical Studies of STF-083010

| Disease Model | Cell/Animal Model | Key Findings |

| Multiple Myeloma | RPMI 8226 human MM cells, NSG mice with MM xenografts, primary human CD138+ MM cells | Inhibited IRE1α endonuclease activity, blocked XBP1 splicing, induced cytostatic and cytotoxic effects, showed significant anti-myeloma activity in vivo, and was preferentially toxic to primary MM cells. nih.govnih.gov |

| Breast Cancer | Tamoxifen-resistant MCF-7 cells, xenograft murine mammary cancer model | Re-established tamoxifen sensitivity, and co-treatment with tamoxifen significantly delayed tumor progression. nih.gov |

| Acute Renal Failure | Rat model of ischemia/reperfusion-induced ARF | Ameliorated impairments in kidney structure and function, suppressed oxidative stress and inflammation, and inhibited the prolonged UPR. nih.govnih.gov |

| Pancreatic Cancer and Chronic Lymphocytic Leukemia | Various cell lines | Inhibited XBP1 splicing in a dose-dependent manner. mdpi.com |

| p53-deficient Human Cancer | HCT116 p53-/- cells | Suppressed cell growth and significantly reduced tumor volume and weight in vivo. medchemexpress.com |

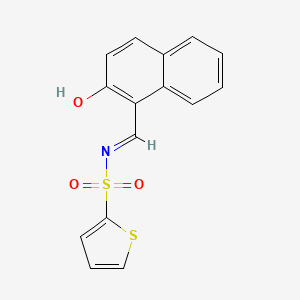

Structure

3D Structure

Properties

CAS No. |

307543-71-1 |

|---|---|

Molecular Formula |

C15H11NO3S2 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide |

InChI |

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H |

InChI Key |

TVIVJHZHPKNDAQ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

STF-083010; STF 083010; STF083010, IRE1 Inhibitor I |

Origin of Product |

United States |

Mechanism of Action and Molecular Targeting of Stf 083010

Specific Inhibition of IRE1α Endonuclease Activity

STF-083010 functions primarily as a selective inhibitor of the endoribonuclease (RNase) activity of IRE1α. pnas.orgnih.govresearchgate.netnih.govmdpi.commedchemexpress.comfrontiersin.orgashpublications.orgresearchgate.nettocris.comnih.govmerckmillipore.comnih.govmdpi.comasm.orgabcam.comfrontiersin.orgresearchgate.netcellsignal.jpnih.govoncotarget.comnih.govbiomolther.org This targeted inhibition is crucial to its effects on ER stress signaling.

Discrimination from IRE1α Kinase Activity

A notable characteristic of STF-083010 is its ability to specifically inhibit the RNase domain of IRE1α without significantly affecting its kinase activity. pnas.orgresearchgate.netnih.govmedchemexpress.comfrontiersin.orgashpublications.orgresearchgate.nettocris.comnih.govmdpi.comresearchgate.netoncotarget.com This selectivity distinguishes it from other IRE1α inhibitors that may target the kinase domain. Studies have shown that treatment with STF-083010 inhibits IRE1α's endonuclease activity while the autophosphorylation of IRE1α, an indicator of kinase activity, remains unaffected. nih.govashpublications.orgnih.govresearchgate.net

Direct Interaction and Formation of Schiff's Base with IRE1α RNase Active Site

The molecular basis for STF-083010's selective inhibition lies in its direct interaction with the RNase active site of IRE1α. The compound forms a Schiff base with a critical lysine (B10760008) residue, Lys907 (K907) in human IRE1α, located within the endonuclease domain. pnas.orgresearchgate.netnih.govmerckmillipore.comsigmaaldrich.com This interaction is reported to be unusually stable, which is attributed to the solvent inaccessibility of the imine bond within the enzyme-inhibitor complex. pnas.orgsigmaaldrich.com The formation of this covalent bond at K907 constrains the flexibility of the endonuclease site and interferes with essential catalytic residues, leading to enzyme inactivation. pnas.org Pi-stacking interactions with residues like His910 and Phe889 in a complementary pocket also contribute to the high affinity and specificity of this binding. researchgate.net

Disruption of X-box Binding Protein 1 (XBP1) mRNA Splicing

Activated IRE1α, through its RNase activity, performs an unconventional splicing of X-box Binding Protein 1 (XBP1) mRNA. nih.govnih.govashpublications.orgresearchgate.netasm.orgfrontiersin.orgmdpi.comuchile.cl This splicing event removes an intron, resulting in the production of a functionally active transcription factor, spliced XBP1 (sXBP1). nih.govnih.govashpublications.orgfrontiersin.orgnih.gov As a specific inhibitor of IRE1α's endonuclease, STF-083010 directly blocks this crucial mRNA splicing process. pnas.orgnih.govresearchgate.netnih.govmdpi.comashpublications.orgresearchgate.nettocris.commerckmillipore.comnih.govmdpi.comasm.orgabcam.comfrontiersin.orgresearchgate.netnih.govoncotarget.comnih.govscbt.comoncotarget.com Inhibition of XBP1 mRNA splicing by STF-083010 has been demonstrated in various cell types and under different ER stress-inducing conditions. nih.govashpublications.orgmdpi.comasm.org

Modulation of the IRE1α-XBP1 Signaling Axis in ER Stress Response

The IRE1α-XBP1 axis is a central branch of the UPR, activated in response to the accumulation of unfolded or misfolded proteins in the ER. pnas.orgnih.govresearchgate.netnih.govmedchemexpress.comfrontiersin.orgashpublications.orgresearchgate.nettocris.comnih.govnih.govmdpi.comasm.orgabcam.comfrontiersin.orgcellsignal.jpnih.govoncotarget.comnih.govsigmaaldrich.commdpi.comuchile.clscbt.comoncotarget.comnih.govfrontiersin.org STF-083010 modulates this axis by directly inhibiting the RNase activity of IRE1α, thereby preventing the downstream signaling events initiated by sXBP1. pnas.orgnih.govresearchgate.netmedchemexpress.comfrontiersin.orgashpublications.orgresearchgate.nettocris.comnih.govnih.govmdpi.comasm.orgabcam.comfrontiersin.orgcellsignal.jpnih.govoncotarget.comnih.govsigmaaldrich.comuchile.clscbt.comoncotarget.comnih.govfrontiersin.orgCurrent time information in Barranquilla, CO.

Impact on Downstream UPR-Responsive Gene Expression and Protein Synthesis

The primary function of sXBP1 is to translocate to the nucleus and activate the transcription of a wide array of UPR-responsive genes. nih.govfrontiersin.orgnih.govuchile.cl These genes encode proteins involved in enhancing ER protein folding capacity (e.g., chaperones like GRP78/BiP), promoting ER-associated degradation (ERAD) of misfolded proteins, and facilitating lipid synthesis to expand the ER membrane. nih.govfrontiersin.orgfrontiersin.orgcellsignal.jpbiomolther.orguchile.cloncotarget.comnih.gov By inhibiting XBP1 splicing, STF-083010 prevents the production of sXBP1, consequently suppressing the transcriptional upregulation of these downstream target genes. nih.govnih.govfrontiersin.orgnih.govasm.orgcellsignal.jp This disruption impacts the cell's adaptive protein synthesis program aimed at resolving ER stress. Data has shown that STF-083010 treatment leads to decreased levels of sXBP1 protein and reduced expression of XBP1 target genes like ERDJ4. nih.govnih.govasm.orgnih.gov

| Target Protein/mRNA | Effect of STF-083010 | Citation |

| XBP1 mRNA Splicing | Inhibited | pnas.orgnih.govresearchgate.netnih.govmdpi.comashpublications.orgresearchgate.nettocris.commerckmillipore.comnih.govmdpi.comasm.orgabcam.comfrontiersin.orgresearchgate.netnih.govoncotarget.comnih.govscbt.comoncotarget.com |

| sXBP1 Protein | Decreased | nih.govnih.govashpublications.orgmdpi.comasm.orgcellsignal.jpnih.gov |

| GRP78/BiP | Downregulated (in some contexts) | nih.govcellsignal.jpnih.gov |

| ERDJ4 | Downregulated | asm.orgnih.gov |

| CHOP | Up-regulated (consequential effect) | nih.govcellsignal.jpnih.gov |

| Bax/Bcl-2 Ratio | Increased (pro-apoptotic) | nih.gov |

| Caspase-3, -12 | Activated (pro-apoptotic) | nih.govmdpi.comcellsignal.jpnih.gov |

Consequential Effects on ER Homeostasis and Cellular Adaptations

The IRE1α-XBP1 axis plays a critical role in restoring ER homeostasis and promoting cellular adaptation during ER stress. nih.govuchile.clfrontiersin.org By inhibiting this pathway, STF-083010 impairs the cell's ability to mount an effective adaptive response. This can lead to an exacerbation of ER stress due to the continued accumulation of misfolded proteins that cannot be efficiently processed or degraded. nih.govfrontiersin.orgcellsignal.jpnih.govoncotarget.com While the UPR aims to restore homeostasis, persistent or unresolved ER stress can trigger pro-apoptotic pathways. nih.govuchile.clfrontiersin.org Inhibition of the IRE1α-XBP1 axis by STF-083010 can shift the balance from adaptation towards apoptosis, particularly in cells already experiencing high levels of ER stress, such as certain cancer cells. nih.govcellsignal.jponcotarget.com This can manifest as increased levels of pro-apoptotic markers like CHOP and activated caspases, while decreasing anti-apoptotic proteins like Bcl-2. nih.govmdpi.comcellsignal.jpnih.gov

Cellular and Subcellular Effects of Stf 083010

Regulation of Cell Proliferation and Viability

Research indicates that STF-083010 can reduce cell proliferation and decrease cell viability in various cancer cell lines. Studies have shown a dose- and time-dependent cytostatic and cytotoxic activity of STF-083010. ashpublications.orgnih.gov For instance, co-treatment with STF-083010 and Tunicamycin (B1663573) (Tm), an ER stress inducer, significantly decreased cell viability and proliferation rates in ovarian cancer cell lines such as OVCAR3 and SKOV3. nih.gov In multiple myeloma (MM) cells, STF-083010 demonstrated significant antimyeloma activity and was preferentially toxic to CD138+ MM cells compared to other lymphocyte populations. medchemexpress.comashpublications.orgnih.govfrontiersin.org Furthermore, STF-083010 has been shown to suppress the growth of p53-deficient human cancer cells and inhibit the proliferation of breast cancer cells. medchemexpress.comresearchgate.netoncotarget.com Inhibition of IRE1α endonuclease by STF-083010 leads to decreased spliced XBP1 (sXBP1), which is associated with decreased cell proliferation and increased cell death in cancer cells. nih.govnih.gov

Table 1: Effects of STF-083010 on Cell Viability and Proliferation

| Cell Line | Treatment | Effect on Viability | Effect on Proliferation | Source |

| OVCAR3 (Ovarian) | STF-083010 + Tunicamycin | Decreased | Decreased | nih.gov |

| SKOV3 (Ovarian) | STF-083010 + Tunicamycin | Decreased | Decreased | nih.gov |

| Multiple Myeloma | STF-083010 | Decreased | Cytostatic/Cytotoxic | ashpublications.orgnih.gov |

| HCT116 p53-/- | STF-083010 | Decreased | Suppressed growth | medchemexpress.comresearchgate.net |

| Breast Cancer | STF-083010 | - | Inhibited | oncotarget.com |

| Pancreatic Cancer | STF-083010 | Cytotoxic | Growth arrest | cellsignal.comcaymanchem.com |

| Pre-B ALL | STF-083010 | Affected | Affected | mdpi.com |

| AML | STF-083010 | Significant cytotoxicity | - | mdpi.com |

Induction of Programmed Cell Death Pathways

STF-083010 is known to induce programmed cell death, primarily apoptosis, often in the context of ER stress. This induction is mediated through the modulation of various key apoptotic players. nih.govfrontiersin.orgcaymanchem.com

Activation of Caspases (e.g., Caspase-3, Caspase-12)

Activation of caspases, particularly caspase-3 and caspase-12, is a significant mechanism by which STF-083010 induces apoptosis. Studies in ovarian cancer cells have shown that STF-083010 treatment leads to increased levels of activated caspase-3 and caspase-12. nih.govresearchgate.netresearchgate.net Caspase-12 is an ER-resident pro-caspase that plays a role in ER stress-induced apoptosis, and its activation can indirectly lead to the activation of caspase-3. nih.govnovusbio.comnih.gov While the role of caspase-12 in human apoptosis has been debated, its induction by STF-083010 has been observed in certain cell lines. nih.govresearchgate.net

Table 2: Effect of STF-083010 on Caspase Activation

| Cell Type | Treatment | Caspase-3 Activation | Caspase-12 Activation | Source |

| Ovarian Cancer | STF-083010 + Tunicamycin | Increased | Increased | nih.govresearchgate.net |

Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2, Bim)

STF-083010 influences the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family, which are central regulators of the mitochondrial apoptotic pathway. researchgate.netnih.govoncotarget.com Research indicates that STF-083010 treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. nih.govresearchgate.net Additionally, the pro-apoptotic protein Bim, another member of the Bcl-2 family, has been shown to be up-regulated following treatment with STF-083010. nih.govresearchgate.net Bim can trigger apoptotic pathways and contribute to the apoptotic cascade. researchgate.netoncotarget.commdpi.com

Table 3: Modulation of Bcl-2 Family Proteins by STF-083010

| Protein | Family Role | Effect of STF-083010 Treatment | Source |

| Bax | Pro-apoptotic | Increased | nih.govresearchgate.net |

| Bcl-2 | Anti-apoptotic | Decreased | nih.govresearchgate.net |

| Bim | Pro-apoptotic | Up-regulated | nih.govresearchgate.net |

Involvement of Transcription Factors (e.g., CHOP, ATF4)

STF-083010's effects on apoptosis also involve the modulation of transcription factors associated with the ER stress response, particularly CHOP (C/EBP-homologous protein) and ATF4 (Activating Transcription Factor 4). nih.govfrontiersin.orguchile.cl These transcription factors are key mediators of the pro-apoptotic signaling branch of the UPR. nih.govfrontiersin.orguchile.cl Studies have shown that STF-083010 treatment can lead to increased mRNA and protein expression levels of both CHOP and ATF4. nih.govresearchgate.net CHOP is considered a main protein required for ER stress-mediated apoptosis, and it can interact with ATF4 to up-regulate genes involved in protein synthesis, potentially leading to cell death. nih.govuchile.cl While ATF4 can be up-regulated through various stress pathways, its elevation in conjunction with CHOP contributes to the apoptotic outcome induced by STF-083010. nih.gov

Table 4: Effect of STF-083010 on Pro-apoptotic Transcription Factors

| Transcription Factor | Effect of STF-083010 Treatment (mRNA/Protein) | Source |

| CHOP | Increased | nih.govresearchgate.net |

| ATF4 | Increased | nih.govresearchgate.net |

Alterations in Cellular Transcriptome and Proteome

The inhibition of IRE1α endonuclease activity by STF-083010 can lead to broader changes in the cellular transcriptome and proteome, reflecting the disruption of the UPR and its downstream effects. nih.govresearchgate.netnih.gov

Specific mRNA and miRNA Regulation (e.g., miR-122)

STF-083010's impact extends to the regulation of specific mRNA and microRNA (miRNA) levels. As an IRE1α RNase inhibitor, STF-083010 blocks the splicing of XBP1 mRNA, which is a primary function of activated IRE1α. merckmillipore.comashpublications.orgoncotarget.comcellsignal.jp This inhibition of XBP1 splicing reduces the levels of the active transcription factor sXBP1. ashpublications.orgnih.govoncotarget.com Beyond XBP1, IRE1α RNase activity is also involved in the degradation of a cohort of cellular transcripts through a process called regulated IRE1-dependent decay (RIDD). uchile.clnih.govfrontiersin.org STF-083010, by inhibiting this RNase activity, can prevent the degradation of certain mRNAs and influence their abundance. frontiersin.org

Furthermore, research suggests that STF-083010 can impact the regulation of specific microRNAs. A study investigating carbon tetrachloride (CCl4)-induced liver fibrosis in mice found that STF-083010 markedly reversed the downregulation of hepatic miR-122 observed in this condition. nih.govresearchgate.net MiR-122 is a liver-specific miRNA that plays various roles, including the regulation of gene expression and involvement in liver diseases. nih.govresearchgate.netnih.govmdpi.com By reversing the downregulation of miR-122, STF-083010 influenced the expression of miR-122 target genes, which are involved in processes such as collagen synthesis and inflammatory responses. nih.gov This suggests a role for IRE1α RNase in the regulation of miR-122 levels in this context and highlights STF-083010's ability to indirectly affect miRNA-mediated gene regulation. nih.govfrontiersin.org

Table 5: Effect of STF-083010 on mRNA and miRNA Regulation

| Molecule | Type | Effect of STF-083010 Treatment | Context | Source |

| XBP1 mRNA | mRNA | Splicing inhibited | Various cell lines, ER stress | merckmillipore.comashpublications.orgoncotarget.com |

| sXBP1 | Protein | Levels decreased | Various cell lines, ER stress | ashpublications.orgnih.govoncotarget.com |

| miR-122 | miRNA | Downregulation reversed | CCl4-induced liver fibrosis in mice | nih.govresearchgate.net |

| miR-122 target genes | mRNA | Upregulation inhibited | CCl4-induced liver fibrosis in mice | nih.gov |

Effects on Protein Aggregation and Quality Control

STF-083010 influences protein quality control primarily through its inhibitory effect on the IRE1α-XBP1 pathway. The UPR, activated by the accumulation of misfolded proteins in the ER (ER stress), is a critical cellular mechanism for restoring protein homeostasis nih.govuchile.clfortunejournals.com. The IRE1α-XBP1 branch of the UPR plays a significant role in enhancing the protein folding capacity of the ER and promoting the degradation of misfolded proteins through ERAD nih.govuchile.cl.

By inhibiting IRE1α endonuclease activity and thus XBP1 splicing, STF-083010 can disrupt this adaptive response to ER stress nih.govsigmaaldrich.commerckmillipore.comnih.govnih.govnih.govnih.gov. This can lead to altered levels of proteins involved in protein folding and degradation. For instance, studies have shown that STF-083010 can lead to increased protein aggregation in cells co-treated with ER stress inducers nih.gov. The inhibition of XBP1 splicing by STF-083010 has been shown to downregulate spliced XBP1 (XBP1s) and the chaperone GRP78/BIP, while upregulating unspliced XBP1, phosphorylated PERK, ATF4, CHOP, and Bim proteins in certain cell types under ER stress conditions nih.gov. This suggests that blocking the IRE1α-XBP1 pathway with STF-083010 can shift the balance towards pro-apoptotic pathways when ER stress is present nih.gov.

The ERAD system, which works in conjunction with the ubiquitin-proteasome system (UPS) and the autophagic-lysosomal system, is essential for the degradation of misfolded proteins frontiersin.orgfortunejournals.comnih.gov. While STF-083010's primary target is IRE1α, its impact on the UPR can indirectly affect the broader protein quality control network. The accumulation of misfolded proteins due to impaired UPR signaling can overwhelm the cellular degradation machinery, potentially contributing to protein aggregation.

Impact on Organelle Physiology

Mitochondrial Function Modulation (e.g., Mitochondrial Respiration, Membrane Potential)

Beyond its established role as an IRE1α inhibitor, STF-083010 has been shown to have a significant impact on mitochondrial functions, independent of its effect on the IRE1α-XBP1 axis nih.govresearchgate.net. Research indicates that STF-083010 can affect both mitochondrial respiration and the generation of mitochondrial membrane potential (ΔΨm) nih.govresearchgate.netresearchgate.netresearcher.life.

Studies using SH-SY5Y cells have demonstrated that STF-083010 can decrease both maximal respiration (representing the maximal electron transfer capacity of the mitochondrial respiratory chain) and spare respiratory capacity nih.govresearchgate.netresearchgate.net. This effect was observed both after incubating cells with STF-083010 and upon its direct addition to the respiration medium nih.govresearchgate.netresearchgate.net.

Furthermore, STF-083010 has been documented to impact the generation of ΔΨm nih.govresearchgate.netresearchgate.net. This effect might be linked to decreased mitochondrial substrate-level phosphorylation nih.govresearchgate.netresearchgate.net. Increased sensitivity of ΔΨm to uncouplers in the presence of STF-083010 has also been reported nih.govresearchgate.netresearchgate.net. These findings suggest that STF-083010 can influence mitochondrial energy metabolism and membrane integrity.

The observed effects on mitochondrial function may represent off-target effects of STF-083010, distinct from its intended inhibition of IRE1α endonuclease activity nih.govresearchgate.netresearchgate.net.

Data illustrating the impact of STF-083010 on mitochondrial respiration parameters in SH-SY5Y cells:

| Parameter | Control (DMSO) | STF-083010 Treatment | Effect (vs. Control) | Source |

| Maximal Respiration | Baseline | Decreased | ↓ | nih.govresearchgate.netresearchgate.net |

| Spare Respiratory Capacity | Baseline | Decreased | ↓ | nih.govresearchgate.netresearchgate.net |

Data illustrating the impact of STF-083010 on mitochondrial membrane potential in SH-SY5Y cells:

| Condition | Mitochondrial Membrane Potential (ΔΨm) | Effect (vs. Control) | Source |

| Control (DMSO) | Baseline | - | nih.govresearchgate.netresearchgate.net |

| STF-083010 Treatment | Impact Observed | Altered | nih.govresearchgate.netresearchgate.net |

| STF-083010 + Uncoupler | Increased sensitivity to uncoupler | ↑ Sensitivity | nih.govresearchgate.netresearchgate.net |

Lysosomal Dynamics and Autophagic Flux

The autophagy-lysosomal system is a crucial pathway for the degradation and recycling of cellular components, including misfolded proteins and damaged organelles nih.govnih.gov. Autophagy involves the formation of autophagosomes that engulf cellular material, which then fuse with lysosomes for degradation nih.goveurekalert.org. Autophagic flux refers to the complete process of autophagy, from autophagosome formation to lysosomal degradation nih.goveurekalert.org.

While STF-083010 is primarily known for its effects on the ER and UPR, there is some evidence suggesting a potential interplay between ER stress, the UPR, and autophagy. The UPR, including the IRE1 pathway, can influence autophagy fortunejournals.com. For example, chronic ER stress can impact lysosomal degradation and autophagic flux thieme-connect.com.

Research has explored the effects of inhibiting the IRE1 pathway with STF-083010 on autophagic processes. Some studies indicate that inhibiting IRE1 endonuclease activity with STF-083010 can influence cellular responses that involve autophagy researchgate.net. For instance, in some contexts, inhibiting IRE1 has been shown to suppress the pro-survival IRE1 pathway while potentially upregulating other pathways, which could indirectly affect autophagy researchgate.net.

The precise and direct impact of STF-083010 specifically on lysosomal dynamics and autophagic flux requires further detailed investigation. Existing research often focuses on the broader interplay between ER stress, the UPR, and autophagy, with STF-083010 used as a tool to dissect the role of the IRE1 pathway within this complex network researchgate.netwindows.net.

Preclinical Investigations of Stf 083010 in Disease Models

Oncological Applications in Preclinical Models

The IRE1α-XBP1 pathway is often activated in cancer cells to help them cope with the stress of rapid proliferation and the tumor microenvironment. Targeting this pathway with inhibitors like STF-083010 has shown promise in preclinical cancer models.

Hematological Malignancies

Hematological malignancies, such as multiple myeloma and chronic lymphocytic leukemia, often exhibit high levels of endoplasmic reticulum stress due to the large production of proteins (e.g., antibodies), making the IRE1α-XBP1 pathway crucial for their survival.

Preclinical studies have demonstrated significant antimyeloma activity of STF-083010 in human multiple myeloma (MM) xenografts. In these models, STF-083010 inhibited IRE1 endonuclease activity and showed significant anti-myeloma effects. researchgate.netmedchemexpress.comnih.govtocris.comcellsignal.commdpi.comglpbio.comtargetmol.com Specifically, treatment with STF-083010 significantly inhibited the growth of RPMI 8226 human MM cells established as subcutaneous tumor xenografts in NOD/SCID/IL2Rγ null mice. researchgate.netnih.gov STF-083010 also exhibited preferential cytotoxicity towards freshly isolated human CD138+ MM cells compared with other isolated cell populations like B, T, and NK cells. researchgate.netnih.govtocris.comglpbio.comsigmaaldrich.comsigmaaldrich.com The cytostatic and cytotoxic effects of STF-083010 in MM cell lines (RPMI 8226, MM.1S, and MM.1R) were observed to be dose- and time-dependent. researchgate.netmedchemexpress.commdpi.comtargetmol.comselleck.co.jp

Here is a summary of findings in MM models:

| Model Type | Key Finding | References |

| Human MM Xenografts | Significant antimyeloma activity, inhibited tumor growth. | researchgate.netmedchemexpress.comnih.govtocris.comcellsignal.commdpi.comglpbio.comtargetmol.com |

| Freshly Isolated Human CD138+ MM Cells | Preferential cytotoxicity compared to other cell types. | researchgate.netnih.govtocris.comglpbio.comsigmaaldrich.comsigmaaldrich.com |

| MM Cell Lines (RPMI 8226, MM.1S, MM.1R) | Cytostatic and cytotoxic activity in a dose- and time-dependent manner. | researchgate.netmedchemexpress.commdpi.comtargetmol.comselleck.co.jp |

STF-083010 has also been investigated in chronic lymphocytic leukemia (CLL) models. Studies have shown that STF-083010 and its decomposed product, A-I06, can stall the growth of CLL cells by inducing apoptosis. nih.gov In Eμ-TCL1 CLL cells, STF-083010 demonstrated approximately 70% growth inhibition after 3 days of culture. targetmol.comselleck.co.jpnih.gov Human CLL cell lines, such as MEC1 and MEC2, showed around 20% growth inhibition within the first 48 hours of treatment with STF-083010 or A-I06, although these cells eventually overcame the inhibitory effect. targetmol.comnih.gov In contrast, WaC3 cells responded to STF-083010 treatment with gradually decreased growth. targetmol.comselleck.co.jpnih.gov STF-083010 and A-I06 also exerted a significant cytotoxic effect on primary human CLL cells by inducing apoptosis. nih.gov

Here is a summary of findings in CLL models:

| Model Type | Key Finding | References |

| Eμ-TCL1 CLL Cells | Approximately 70% growth inhibition after 3 days. | targetmol.comselleck.co.jpnih.gov |

| MEC1 and MEC2 Cell Lines | Around 20% growth inhibition in the first 48 hours, effect overcome later. | targetmol.comnih.gov |

| WaC3 Cell Line | Gradually decreased growth. | targetmol.comselleck.co.jpnih.gov |

| Primary Human CLL Cells | Significant cytotoxic effect by inducing apoptosis. | nih.gov |

Solid Tumors

The role of the IRE1α-XBP1 pathway has also been explored in various solid tumors, including pancreatic and breast cancers, where it can contribute to tumor progression and drug resistance.

STF-083010 has shown activity in pancreatic cancer models. Proliferation assays using a panel of 14 pancreatic cancer cell lines indicated a dose- and time-dependent growth inhibition by IRE1α-specific inhibitors, including STF-083010. oncotarget.com STF-083010 inhibits XBP1 splicing and blocks IRE1α's endonuclease activity in pancreatic cancer cell lines such as MiaPaCa2, Panc0403, and SU8686. targetmol.comselleck.co.jponcotarget.com Treatment with STF-083010 in pancreatic cancer cell lines caused growth arrest at either the G1 or G2/M phases and induced apoptosis. cellsignal.comoncotarget.com Synergistic effects were observed between STF-083010 and other agents like gemcitabine (B846) or bortezomib (B1684674) in pancreatic cancer cell lines. medchemexpress.comglpbio.comoncotarget.commedchemexpress.com For instance, normalized isobologram analysis demonstrated synergistic activity between STF-083010 and bortezomib in four pancreatic cancer cell lines (Panc0403, Panc1005, BxPc3, MiaPaCa2). medchemexpress.commedchemexpress.com

Here is a summary of findings in Pancreatic Cancer models:

| Model Type | Key Finding | References |

| Pancreatic Cancer Cell Lines | Dose- and time-dependent growth inhibition, inhibited XBP1 splicing, induced cell cycle arrest and apoptosis. | cellsignal.comtargetmol.comselleck.co.jponcotarget.com |

| Pancreatic Cancer Cell Lines | Synergistic activity with bortezomib. | medchemexpress.comglpbio.comoncotarget.commedchemexpress.com |

The unfolded protein response, particularly the IRE1α-XBP1 pathway, has been implicated in breast cancer drug resistance, including resistance to tamoxifen (B1202). nih.govnih.govslq.qld.gov.aumdpi.comdovepress.comoncotarget.com STF-083010 has been investigated for its ability to reverse tamoxifen resistance in breast cancer models. Studies have shown that STF-083010, by specifically blocking XBP1 splicing, can re-establish tamoxifen sensitivity in resistant MCF-7 breast cancer cells in vitro. nih.govnih.govoncotarget.com Furthermore, co-treatment with STF-083010 and tamoxifen significantly delayed breast cancer progression in a xenograft mammary tumor model. nih.govnih.govslq.qld.gov.auoncotarget.com Increased levels of XBP1s were found in tamoxifen-resistant MCF-7 cells compared to normal MCF-7 cells, and STF-083010 could inhibit XBP1s expression in vivo in breast tumors. nih.govdovepress.comoncotarget.com In vivo studies showed that STF-083010 significantly reduced tamoxifen-resistant ESR1+ tumor growth both as a stand-alone therapy and in combination with tamoxifen. mdpi.com

Here is a summary of findings in Breast Cancer models:

| Model Type | Key Finding | References |

| Tamoxifen-resistant MCF-7 Cell Line | Re-established tamoxifen sensitivity by blocking XBP1 splicing. | nih.govnih.govoncotarget.com |

| Breast Cancer Xenograft Model | Co-treatment with tamoxifen significantly delayed tumor progression. | nih.govnih.govslq.qld.gov.auoncotarget.com |

| Tamoxifen-resistant ESR1+ Tumor Xenograft Model | Significantly reduced tumor growth as stand-alone and in combination with tamoxifen. | mdpi.com |

Ovarian Cancer Cell Line Models

Investigations into ovarian cancer cell lines have explored the impact of STF-083010 on cell behavior, particularly in the context of ER stress and polyploid giant cancer cell (PGCC) formation. Studies using ovarian cancer cell lines such as SKOV3 and COV318 have shown that ER stress induction can increase cell fusion and the appearance of PGCCs. nih.govresearchgate.net STF-083010, as an IRE1α inhibitor, has been used in these models to understand the role of the IRE1α pathway in these processes.

Research indicates that STF-083010 can reduce cell proliferation and induce apoptosis in ovarian cancer cells, particularly under ER stress conditions. researchgate.netnih.gov This apoptotic effect is suggested to occur through the activation of caspases-12 and -3 and modulation of Bax/Bcl-2 protein expression. researchgate.netnih.gov The compound has been shown to down-regulate sXBP1 and BIP proteins while up-regulating XBP-1, p-PERK, ATF-4, CHOP, and Bim proteins in these cells. researchgate.netnih.gov These findings propose STF-083010 as a potential target for controlling ER stress in ovarian cancer cells. researchgate.net

Data from studies using STF-083010 in ovarian cancer cell lines under ER stress conditions highlight its ability to impact cell viability and induce apoptosis. For instance, in OVCAR3 and SKOV3 cells co-treated with Tunicamycin (B1663573) (Tm), an ER stress inducer, STF-083010 at concentrations ranging from 10 to 100 μM demonstrated sensitivity, moderately enhancing Tm cytotoxicity and significantly inhibiting cell growth. nih.gov At a concentration of 50 μM, STF-083010 showed good induction of apoptosis. nih.gov

| Cell Line | Treatment (with Tm) | STF-083010 Concentration | Effect on Cell Growth | Apoptosis Induction |

| OVCAR3 | Tm + STF-083010 | 10-100 μM | Significantly inhibited | Good induction at 50 μM (20.2 ± 2.5 to 40.23 ± 5.1% positive cells) |

| SKOV3 | Tm + STF-083010 | 10-100 μM | Significantly inhibited | Good induction at 50 μM (21.36 ± 2.6 to 32.5 ± 2.2% positive cells) |

Colorectal Cancer Cell Line Models

STF-083010 has also been investigated in colorectal cancer (CRC) cell line models to understand the role of the IRE1α pathway in chemoresistance. Studies have shown that ER stress signaling actively contributes to therapy resistance in CRC. biorxiv.org STF-083010, by inhibiting IRE1α endonuclease activity and preventing XBP1 splicing, has been used to modulate this pathway. biorxiv.orgnih.gov

Research in CRC cell lines, such as HCT116, Caco-2, and RKO, has explored the effect of STF-083010 on sensitivity to chemotherapeutic agents like Oxaliplatin. biorxiv.orgnih.gov While some studies indicated that inhibition of ATF6, another ER stress mediator, sensitized HCT116 cells to Oxaliplatin, the specific impact of STF-083010 on Oxaliplatin resistance in HCT116 cells with high basal ER stress activity was also assessed. biorxiv.org

In Caco-2 and RKO cells, intense ER stress induced by Tunicamycin enhanced Oxaliplatin sensitivity, evidenced by reduced IC50 values. nih.gov When the IRE1α pathway was blocked by STF-083010 (at 200 µM), the cell viability was evidently recovered, and the increased sensitivity to Oxaliplatin was reversed. nih.gov This suggests that the IRE1α pathway plays a role in mediating the enhanced Oxaliplatin sensitivity observed under intense ER stress in these CRC cell lines. nih.gov Furthermore, STF-083010 treatment restored the expression of ABCC10, a protein associated with chemoresistance, which was down-regulated by Tunicamycin-induced ER stress. nih.gov

| Cell Line | Treatment | Oxaliplatin IC50 (ng/mL) | Effect of STF-083010 (200 µM) |

| Caco-2 | Tunicamycin + Oxaliplatin | 15.6 ± 9.0 | Increased cell viability, reversed enhanced sensitivity (IC50 = 85.4 ± 22.1) |

| RKO | Tunicamycin + Oxaliplatin | 15.6 ± 6.8 | Increased cell viability, reversed enhanced sensitivity (IC50 = 71.4 ± 13.4) |

Non-Oncological Disease Models

STF-083010 has also been investigated in preclinical models of non-oncological diseases, particularly those involving hepatic pathologies where ER stress and the IRE1α pathway are implicated.

Hepatic Pathologies

The role of ER stress and the IRE1α-XBP1 pathway has been linked to various liver diseases, including toxin-induced liver injury, liver fibrosis, and nonalcoholic fatty liver disease (NAFLD). researchgate.netnih.gov STF-083010, as an IRE1α RNase specific inhibitor, has been explored for its potential beneficial effects in these conditions. researchgate.net

Liver Injury Models (e.g., Carbon Tetrachloride-Induced)

Preclinical studies have utilized models of liver injury induced by toxins such as carbon tetrachloride (CCl4) and thioacetamide (B46855) (TAA) to evaluate the effects of STF-083010. researchgate.netfrontiersin.orgnih.govresearchgate.net

In CCl4-induced liver injury models in mice, STF-083010 has been shown to alleviate liver injury. frontiersin.orgnih.govresearchgate.net CCl4 treatment typically leads to elevated levels of serum markers indicative of liver damage, such as ALT, TBIL, DBIL, and TBA. frontiersin.org STF-083010 treatment has demonstrably attenuated the CCl4-induced exaltation of ALT, DBIL, and TBA levels. frontiersin.org The compound's protective effect is associated with its ability to inhibit CCl4-induced hepatic IRE1α RNase activation. frontiersin.org

In TAA-induced acute liver injury models in mice, STF-083010 has also shown protective effects. researchgate.netresearchgate.net It has been reported to reduce serum ALT and AST levels and decrease liver necrotic areas in response to a toxic dose of TAA. researchgate.net Furthermore, STF-083010 significantly inhibited TAA-induced hepatocyte cell death. researchgate.net Mechanistic studies in this model suggested that STF-083010 triggered hepatocyte autophagy, leading to reduced reactive oxygen species (ROS) production and attenuated hepatic inflammation. researchgate.net

| Liver Injury Model | Animal Model | Key Findings with STF-083010 |

| CCl4-induced | Mice | Alleviated elevated serum ALT, DBIL, TBA levels; inhibited hepatic IRE1α RNase activation. frontiersin.org |

| TAA-induced | Mice | Reduced serum ALT/AST levels; decreased liver necrotic areas; inhibited hepatocyte cell death; triggered hepatocyte autophagy. researchgate.netresearchgate.net |

Liver Fibrosis Models

Liver fibrosis is a consequence of chronic liver injury, and the IRE1α-XBP1 pathway has been implicated in its pathogenesis. nih.govfrontiersin.orgnih.gov STF-083010 has been investigated in preclinical models of liver fibrosis, particularly those induced by CCl4.

In CCl4-induced liver fibrosis in mice, STF-083010 has demonstrated protective effects against the development of fibrosis. frontiersin.orgnih.govresearchgate.net CCl4 treatment typically leads to increased hepatic hydroxyproline (B1673980) and collagen I levels, which are key indicators of liver fibrosis, as well as increased α-smooth muscle actin, a marker for hepatic stellate cell activation. frontiersin.org STF-083010 treatment has been shown to alleviate these CCl4-induced increases. frontiersin.org

The antifibrotic effect of STF-083010 in this model is linked to its ability to inhibit CCl4-induced hepatic IRE1α RNase activation. frontiersin.orgnih.gov Furthermore, STF-083010 has been found to reverse the downregulation of hepatic miR-122 induced by CCl4 and inhibit the upregulation of miR-122 target genes, which are involved in fibrosis. frontiersin.orgnih.gov These findings suggest that hepatic IRE1α RNase is involved in CCl4-induced liver fibrosis, potentially through the regulation of hepatic miR-122, and that STF-083010 might offer a potential therapeutic strategy for fibrotic diseases. frontiersin.orgnih.gov

| Liver Fibrosis Model | Animal Model | Key Findings with STF-083010 |

| CCl4-induced | Mice | Alleviated increased hepatic hydroxyproline and collagen I; attenuated increased α-smooth muscle actin; reversed CCl4-induced hepatic miR-122 downregulation. frontiersin.orgnih.gov |

Nonalcoholic Fatty Liver Disease (NAFLD) Models

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver disease characterized by excessive fat accumulation in the liver. nih.govoatext.com ER stress and the UPR, including the IRE1α pathway, are believed to be involved in the pathogenesis of NAFLD. researchgate.netnih.gov

While specific detailed research findings on STF-083010 in dedicated NAFLD models were less extensively available in the provided search results compared to liver injury and fibrosis models, one source mentions that STF-083010 could efficiently correct NAFLD by limiting IRE1α signaling, referencing a study from 2018. nih.gov Another source notes that STF-083010 has been suggested to play a beneficial role in preventing liver diseases, including NASH (Nonalcoholic Steatohepatitis), a more advanced form of NAFLD. researchgate.netresearchgate.net The involvement of the IRE1α-sXBP1 signaling pathway in NAFLD/NASH has been recognized. researchgate.net Further research in specific NAFLD models would be necessary to fully elucidate the effects and mechanisms of STF-083010 in this context.

Renal Pathologies (e.g., Acute Renal Failure Models)

Preclinical research has investigated the effects of STF-083010 in models of acute renal failure (ARF). Studies in rat models of ischemia/reperfusion-induced ARF have shown that STF-083010 administration can attenuate kidney damage. nih.govnih.gov

In these models, ARF induction led to ER stress and impaired renal structure and function. Treatment with STF-083010 ameliorated these impairments, which was associated with suppressed oxidative stress and inflammation. nih.govnih.gov At the molecular level, STF-083010 inhibited the prolonged UPR by downregulating the expression of key UPR markers such as GRP78, phosphorylated IRE1 (p-IRE1), XBP1s, CHOP, and caspase-3. nih.govnih.gov This downregulation partially explained the observed decrease in the apoptotic rate in kidney tissues. nih.govnih.gov These findings suggest that STF-083010's ability to suppress ER stress-induced apoptosis and inflammation contributes to its protective effects in ARF models. nih.govnih.gov

Cardiovascular Disease Models (e.g., Atherosclerosis Progression)

STF-083010 has also been evaluated in preclinical models of cardiovascular disease, particularly in the context of atherosclerosis progression. Studies using apolipoprotein E-deficient (ApoE−/−) mice, a common model for atherosclerosis, have explored the impact of inhibiting IRE1α's RNase function with STF-083010. nih.govresearchgate.netnih.gov

In ApoE−/− mice fed a Western diet, treatment with STF-083010 has been shown to reduce atherosclerotic plaque area. nih.govresearchgate.net The underlying mechanisms appear to involve the suppression of inflammation. STF-083010 treatment in macrophages, key cells involved in atherosclerosis, inhibited lipid-induced production and secretion of the proatherogenic chemokine CCL2. nih.gov It also blocked lipid-induced IL-1β mRNA production and secretion from macrophages. nih.gov Furthermore, STF-083010 suppressed lipid-induced mitochondrial reactive oxygen species (ROS) production and inflammasome activation in macrophages, and blocked Th-1 immune responses and IL-18 cytokine release. nih.gov These effects collectively contribute to reduced plaque area and alterations in plaque composition in ApoE−/− mice. nih.gov

In models related to carotid artery stenosis, STF-083010 has been shown to abrogate increased endothelial-mesenchymal transition (EndMT) caused by disrupted CLOCK function and disturbed flow in primary mouse aortic endothelial cells. e-century.us This suggests a role for the IRE1α-XBP1 axis in this process, and its inhibition by STF-083010 may contribute to preventing carotid artery stenosis. e-century.us

Autoimmune and Inflammatory Conditions

The role of ER stress and the IRE1α-XBP1 pathway has been implicated in various autoimmune and inflammatory diseases, leading to investigations of STF-083010 in relevant preclinical models.

Rheumatoid Arthritis (RA) Models (e.g., Synovial Fibroblasts, Adjuvant-Induced Arthritis)

In rheumatoid arthritis (RA), synovial fibroblasts (RASFs) play a crucial role in joint destruction. These cells exhibit abnormal proliferation and resistance to apoptosis. nih.govmdpi.com STF-083010 has been shown to reduce the viability of primary cultured human RASFs. nih.govmdpi.comacrabstracts.org

Studies in adjuvant-induced arthritis (AIA) rat models, a model for RA, have demonstrated that STF-083010 treatment suppressed synovial activity. nih.govmdpi.comacrabstracts.org The effectiveness of STF-083010 in these models supports the hypothesis that targeting IRE1 is a potential therapeutic strategy for RA synovitis. acrabstracts.org Inhibition of IRE1α by STF-083010 in RASFs reduces their tolerance for ER stress, which is believed to contribute to their pathogenic features. acrabstracts.org

Systemic Lupus Erythematosus (SLE) Models (e.g., Pristane-Induced Lupus)

STF-083010 has also been evaluated in preclinical models of Systemic Lupus Erythematosus (SLE), a systemic autoimmune disease characterized by B cell hyperactivity and autoantibody production. nih.govnih.govphysiology.org Studies using the pristane-induced lupus mouse model have investigated the effects of STF-083010 on disease development and progression. nih.govnih.govphysiology.orgresearchgate.netresearchgate.net

In this model, STF-083010 treatment attenuated splenomegaly and significantly decreased XBP1s protein expression in the spleen. nih.govnih.gov In blood samples, a decrease in mRNA expression of Xbp1s was observed. nih.govnih.gov STF-083010 treatment suppressed pristane-induced B cell activation, plasma cell generation, and immunoglobulin secretion. nih.govnih.gov It also reduced the generation of B cell activating factors and levels of TNF-α. nih.govnih.gov Furthermore, STF-083010 treatment suppressed the generation of pristane-induced anti-dsDNA and anti-Smith autoantibodies. nih.govnih.gov

Importantly, STF-083010 treatment also attenuated immunoglobulin deposition in the kidney and reduced renal damage in the pristane-induced lupus model. nih.govnih.gov However, no differential XBP1s expression was found in the kidneys, suggesting that the beneficial effects on renal damage might be driven by the inhibition of XBP1s activation in B cells rather than in the kidneys themselves. nih.govnih.gov These findings indicate that targeting the XBP1s pathway with STF-083010 may be a potential strategy for SLE and lupus nephritis treatment by inhibiting B cell hyperactivity. nih.govphysiology.org

Antiviral Activity in Cellular Models (e.g., HSV-1 Replication Inhibition)

Preclinical studies have also explored the antiviral activity of STF-083010 in cellular models, including against Herpes Simplex Virus Type 1 (HSV-1). medchemexpress.cnmedchemexpress.comnih.gov

In HEC-1-A cells, inhibition of IRE1 kinase activity has shown an inhibitory effect on HSV-1 replication. medchemexpress.cnmedchemexpress.com However, studies specifically investigating the effect of STF-083010, which primarily inhibits IRE1α's RNase activity without significantly affecting its kinase activity, have yielded different results regarding HSV-1 replication. tocris.comselleckchem.commedchemexpress.cnmedchemexpress.commedchemexpress.comnih.gov One study indicated that while another IRE1 inhibitor (Tg) inhibited HSV-1 replication, STF-083010 did not show such inhibition in HEC-1-A cells. nih.gov Consistently, STF-083010 showed no effect on the expression of the viral protein gD. nih.gov These results suggest that the RNase activity of IRE1α might be detrimental to viral replication and is not activated during HSV-1 infection. nih.gov Another study, however, suggested that pharmacological inhibition of the RNase endonuclease activity of IRE-1α in dendritic cells inhibits the replication of HSV-1 and HSV-2. frontiersin.org This indicates that the effect of STF-083010 on HSV-1 replication might be cell-type dependent or influenced by other factors.

Structure Activity Relationships Sar and Analogue Development of Stf 083010

Identification of Essential Chemical Moieties for IRE1α Inhibition

Structure-activity relationship studies of STF-083010 and related compounds have identified the essential chemical moieties responsible for its inhibitory effect on IRE1α endonuclease activity. A critical feature is the presence of a hydroxy-aryl-aldehyde (HAA) moiety. nih.govwikipedia.orgwikidata.orgnih.govcenmed.com The aldehyde group within this moiety is crucial for forming a reversible Schiff base with the epsilon amino group of Lys907 located in the RNase active site of IRE1α. nih.govwikipedia.orgwikidata.orgnih.govcenmed.com This covalent interaction is a key determinant of the inhibitor's high affinity and specificity for the IRE1α RNase domain. nih.govwikipedia.orgwikidata.org

Beyond the Schiff base formation, additional interactions contribute to the binding and inhibitory potency. These include pi-stacking interactions with amino acid residues His910 and Phe889 in a shallow complementary pocket within the RNase active site. nih.govwikipedia.orgwikidata.org Hydrogen bonds, such as those with Tyr892, also play a role in stabilizing the inhibitor-IRE1α complex and enhancing function inhibition. wikidata.orgcenmed.com It is noteworthy that in some initial compound libraries, the aldehyde moiety was masked by an imine linkage, which undergoes rapid hydrolysis in aqueous solutions to liberate the active carbaldehyde-containing species responsible for the inhibitory activity. nih.gov

Design Principles for Novel Inhibitors Based on STF-083010 Scaffold

The STF-083010 scaffold, characterized by its hydroxy-aryl-aldehyde structure, has served as a foundational template for the rational design of novel IRE1α RNase inhibitors. nih.govwikipedia.orgwikidata.orgnih.govfishersci.bejkchemical.comscribd.com The primary design principle revolves around retaining or enhancing the key interactions identified in the SAR studies, particularly the ability to form a stable Schiff base with Lys907 and engage in favorable hydrophobic and stacking interactions within the RNase active site. wikidata.orgnih.govcenmed.com

Efforts in analogue development have involved generating focused libraries with diverse modifications to the STF-083010 scaffold, as well as related HAA scaffolds like salicylaldehyde. nih.govuni.lu These modifications aim to explore the chemical space around the core structure to identify compounds with improved potency, selectivity, and pharmacological properties. The design strategies often consider the specific structural features of the IRE1α RNase domain to optimize the fit and interactions of the inhibitor.

Computational Modeling and In Silico Docking Studies for Analogue Selection

Computational modeling and in silico docking studies are integral tools in the design and selection of novel STF-083010 analogues. uni.lu These methods leverage the available structural information of IRE1α, including co-crystal structures of IRE1α bound to small molecule inhibitors, to predict the binding modes and affinities of potential new compounds. nih.govuni.lu

By simulating the interaction between designed molecules and the IRE1α RNase active site, researchers can computationally assess their potential to form the crucial Schiff base with Lys907 and establish other favorable interactions. nih.govuni.lu These studies allow for the virtual screening of numerous potential analogues, enabling the selection of candidates with high predicted binding scores and desirable interaction profiles for subsequent synthesis and experimental validation. uni.lu This approach significantly streamlines the drug discovery process by prioritizing the most promising compounds.

Synthesis and Preclinical Evaluation of STF-083010 Derivatives

Following the design and selection of promising candidates through computational and medicinal chemistry approaches, the synthesis of STF-083010 derivatives is undertaken. uni.lu These synthesized compounds then undergo rigorous preclinical evaluation to assess their biological activity and potential therapeutic utility.

A key aspect of preclinical evaluation is the assessment of the derivatives' ability to inhibit IRE1α endonuclease activity, typically measured by their capacity to block XBP1 mRNA splicing in cellular models. nih.govjkchemical.comuni.ludntb.gov.uafishersci.chebricmall.com Cell-based assays using relevant cancer cell lines, such as multiple myeloma (MM) cells or tamoxifen-resistant breast cancer (MCF7-TAMR) cells, are commonly employed to determine the in vitro potency and selectivity of the analogues. nih.govjkchemical.comuni.ludntb.gov.uafishersci.chebricmall.com These studies often include evaluating the cytotoxic and cytostatic effects of the derivatives on cancer cells. nih.govfishersci.ch

Further preclinical evaluation involves in vivo studies, frequently utilizing xenograft models in mice. nih.govfishersci.bejkchemical.comuni.ludntb.gov.uafishersci.chebricmall.comnih.gov These studies assess the antitumor activity of the STF-083010 derivatives, evaluating their efficacy in inhibiting tumor growth and controlling disease progression in a living system. nih.govfishersci.bejkchemical.comuni.ludntb.gov.uafishersci.chebricmall.comnih.gov For instance, STF-083010 and its analogues have shown significant antimyeloma activity in human MM xenografts. nih.govfishersci.bejkchemical.comfishersci.chnih.gov

Strategies for Optimizing Potency, Selectivity, and Pharmacological Properties

Enhancing potency often involves fine-tuning the structural features that contribute to the crucial interactions within the RNase active site, particularly the Schiff base formation with Lys907 and the surrounding hydrophobic and hydrogen bonding interactions. wikidata.orgnih.govcenmed.com Exploring different substituents and their positions on the core scaffold through the synthesis and evaluation of diverse libraries is a primary strategy. uni.lu

Achieving selectivity is paramount to minimize off-target effects. STF-083010 is known for its selective inhibition of IRE1α endonuclease without affecting its kinase activity, a property desired in its analogues. nih.govnih.govtocris.comnih.gov Design efforts aim to maintain or improve this selectivity profile. Computational modeling plays a vital role in predicting potential off-target interactions and guiding modifications to mitigate them. nih.govuni.lu

Optimizing pharmacological properties includes improving aspects such as solubility, metabolic stability, and bioavailability, which are crucial for in vivo efficacy. While specific details on these optimizations for STF-083010 derivatives were not extensively detailed in the search results, general medicinal chemistry principles involving structural modifications to influence these properties are applied.

Research Methodologies and Experimental Approaches Employed in Stf 083010 Studies

In Vitro Cell-Based Assays

In vitro studies utilizing cell lines and primary cells have been instrumental in elucidating the cellular effects of STF-083010. These assays provide controlled environments to investigate specific cellular pathways and responses.

Cell Viability and Proliferation Assays (e.g., MTT, BrdU, Trypan Blue Exclusion)

Cell viability and proliferation assays are fundamental tools used to assess the impact of STF-083010 on cell health and growth. Methods such as MTT, BrdU incorporation, and Trypan Blue exclusion have been widely utilized.

The MTT assay, which measures metabolic activity as an indicator of viable cells, has been used to determine cell viability after treatment with STF-083010 in various cell lines, including multiple myeloma (MM) cell lines (RPMI 8226, MM.1S, MM.1R), pancreatic cancer cell lines (MiaPaCa2, Panc0403, SU8686, Panc1005, BxPc3), and ovarian cancer cell lines (OVCAR3 and SKOV3). selleckchem.comtargetmol.comnih.govmedchemexpress.comglpbio.com Studies have shown that STF-083010 exhibits cytostatic and cytotoxic activity in a dose- and time-dependent manner in MM cell lines. selleckchem.comtargetmol.comnih.gov In ovarian cancer cells, co-treatment with STF-083010 and Tunicamycin (B1663573) (Tm) significantly decreased cell viability compared to Tm alone. nih.gov

BrdU incorporation assays, which measure DNA synthesis during cell proliferation, have also been employed. In ovarian cancer cells, STF-083010 significantly decreased proliferation rates starting at concentrations of 10 μM when co-treated with Tm. nih.gov Trypan Blue exclusion, a method that assesses cell membrane integrity to distinguish viable from non-viable cells, confirmed the dose- and time-dependent cytostatic and cytotoxic activity of STF-083010 in MM cell lines. nih.govresearchgate.net STF-083010 was also found to be selectively cytotoxic to freshly isolated human CD138+ MM cells compared to other cell populations. nih.govresearchgate.net

| Assay Method | Cell Lines Tested | Key Findings | Citations |

| MTT | MM (RPMI 8226, MM.1S, MM.1R), Pancreatic (MiaPaCa2, Panc0403, etc.), Ovarian (OVCAR3, SKOV3) | Cytostatic and cytotoxic activity; decreased viability in co-treatment. | selleckchem.comtargetmol.comnih.govmedchemexpress.comglpbio.com |

| BrdU Incorporation | Ovarian (OVCAR3, SKOV3) | Significantly decreased proliferation rates. | nih.gov |

| Trypan Blue Exclusion | MM (RPMI 8226, MM.1S, MM.1R), Human CD138+ MM cells | Dose- and time-dependent cytotoxicity; selective toxicity to MM cells. | nih.govresearchgate.net |

Apoptosis and Cell Cycle Analysis (e.g., Annexin (B1180172) V/PI Staining, TUNEL Assay)

To investigate whether STF-083010 induces programmed cell death (apoptosis) or affects the cell cycle, techniques like Annexin V/Propidium Iodide (PI) staining and TUNEL assays have been used.

Annexin V/PI staining, commonly analyzed by flow cytometry, differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane (detected by Annexin V binding) and the loss of membrane integrity (allowing PI entry). sonybiotechnology.combio-techne.comfn-test.com This method has been used to assess apoptosis in MM cell lines and human umbilical vein endothelial cells (HUVECs) treated with STF-083010. nih.govresearchgate.netresearchgate.netscielo.br Studies in ovarian cancer cells showed that STF-083010 induced apoptosis, which was associated with the activation of caspases-12 and -3 and an increased Bax/Bcl-2 protein ratio. nih.govresearchgate.netnih.gov

Cell cycle analysis, often performed using PI staining and flow cytometry to assess DNA content, helps determine if a compound causes cell cycle arrest. STF-083010 treatment in pancreatic cancer cell lines caused growth arrest at either the G1 or G2/M phases. cellsignal.com In pre-B acute lymphoblastic leukemia (ALL) cells, STF-083010 treatment affected the percentages of cells in different cell cycle phases. pnas.org

TUNEL assays detect DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-OH ends of DNA breaks. rutgers.edu This assay has been used to assess apoptosis in the context of STF-083010 studies, for instance, in endothelial cells. scielo.br

ER Stress and UPR Pathway Activation Assays (e.g., XBP1 mRNA Splicing by RT-PCR, XBP1-Luciferase Reporter Assays)

Given that STF-083010 is an IRE1α inhibitor, assays measuring endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), particularly the IRE1α-XBP1 pathway, are crucial.

XBP1 mRNA splicing is a key event in the IRE1α pathway activation, where IRE1α's endonuclease activity cleaves XBP1 mRNA, leading to the translation of the active spliced form (sXBP1). sci-hub.se Reverse transcription-PCR (RT-PCR) is a common method to detect and quantify both unspliced and spliced XBP1 mRNA. Studies have consistently shown that STF-083010 inhibits endogenous XBP1 mRNA splicing induced by various ER stress inducers like thapsigargin (B1683126) and tunicamycin in MM cell lines and other cancer cell lines. targetmol.comnih.govresearchgate.netasm.orggoogle.com This inhibition occurs without affecting IRE1α kinase activity. nih.govresearchgate.net

XBP1-luciferase reporter assays utilize a construct where luciferase expression is dependent on XBP1 splicing, providing a sensitive and quantifiable measure of IRE1α-XBP1 pathway activation. sci-hub.se This assay has been used in cell-based high-throughput screening to identify compounds like STF-083010 that inhibit the IRE1α-XBP1 branch. sci-hub.se Transgenic mice harboring an XBP1-luciferase reporter gene have also been used to assess the in vivo efficacy of STF-083010 in inhibiting XBP1 activity. nih.govresearchgate.net

Gene Expression Analysis (e.g., qRT-PCR, RNA Sequencing, Western Blotting)

Analyzing gene and protein expression levels provides insights into the molecular pathways affected by STF-083010. Techniques such as quantitative real-time PCR (qRT-PCR), RNA sequencing, and Western blotting are commonly employed.

qRT-PCR is used to quantify the mRNA levels of specific genes. In STF-083010 studies, it has been used to measure the expression of ER stress response genes (e.g., XBP1, CHOP, ATF-4, GRP78), inflammatory cytokines (e.g., Il-1β, Ccl2), and other genes involved in processes like apoptosis and fibrosis. nih.govresearchgate.netnih.govpnas.orgfrontiersin.orgpnas.orgresearchgate.netnih.gov For example, STF-083010 treatment affected the mRNA levels of XBP1-s in pre-B ALL cells and downregulated sXBP1 mRNA in various cell lines. nih.govresearchgate.netnih.govpnas.orgasm.orgpnas.org

RNA sequencing provides a global view of gene expression changes in response to STF-083010. This high-throughput method can identify novel genes and pathways affected by the compound. RNA-seq analysis in macrophages treated with STF-083010 revealed that IRE1 regulates the expression of many proatherogenic genes. pnas.orgresearchgate.net

Western blotting is used to detect and quantify specific proteins. This technique has been used to assess the protein levels of sXBP1, phosphorylated IRE1α (p-IRE1α), total IRE1α, and other proteins involved in the UPR and apoptosis pathways (e.g., PERK, phospho-PERK, ATF4, BIP/GRP78, CHOP, Bim, Bax, Bcl-2, caspase-3, caspase-12). nih.govresearchgate.netnih.govpnas.orgresearchgate.netasm.orgpnas.orgnih.gov Studies have shown that STF-083010 inhibits the production of sXBP1 protein but does not inhibit the autophosphorylation of IRE1α. nih.govresearchgate.net

Enzymatic Activity Assays (e.g., Cell-Free IRE1α RNase and Kinase Assays)

To directly assess the effect of STF-083010 on the enzymatic activities of IRE1α, cell-free assays are performed using recombinant IRE1α protein.

Cell-free IRE1α RNase (endonuclease) activity assays measure the ability of IRE1α to cleave a specific RNA substrate, such as radiolabeled HAC1 mRNA. selleckchem.comtargetmol.commedchemexpress.comnih.govmedchemexpress.com These assays have demonstrated that STF-083010 directly blocks the endonuclease activity of IRE1α. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for STF-083010's effect on IRE1α RNase activity has been determined using this method. researchgate.net

Cell-free IRE1α kinase activity assays measure the autophosphorylation of IRE1α using radiolabeled ATP. selleckchem.comtargetmol.commedchemexpress.comnih.govmedchemexpress.com These assays are crucial for confirming the specificity of STF-083010 as an IRE1α endonuclease inhibitor, as studies have shown that it does not significantly affect IRE1α kinase activity. nih.govresearchgate.net

In Vivo Preclinical Models

In vivo studies using animal models are essential to evaluate the efficacy and effects of STF-083010 in a complex biological system, mimicking disease conditions.

Human multiple myeloma (MM) xenograft models, typically established by injecting human MM cells into immunodeficient mice (e.g., NSG mice or NOD/SCID/IL2Rγ null mice), have been widely used to assess the anti-myeloma activity of STF-083010. selleckchem.comtargetmol.comglpbio.comnih.govresearchgate.netmedchemexpress.com Intraperitoneal administration of STF-083010 has been shown to significantly inhibit the growth of these tumors. targetmol.comnih.govresearchgate.netmedchemexpress.com

Other in vivo models have been used to investigate the effects of STF-083010 in different disease contexts where ER stress and the IRE1α-XBP1 pathway are implicated. These include models of acute renal failure in rats cellsignal.comnih.gov, carbon tetrachloride-induced liver injury and fibrosis in mice frontiersin.org, and atherosclerosis in apolipoprotein E-deficient mice pnas.orgresearchgate.net. In these models, STF-083010 treatment has shown beneficial effects, such as ameliorating impairments in renal structure and function, protecting against hepatocyte death and liver fibrosis, and reducing atherosclerotic plaque size. cellsignal.comfrontiersin.orgpnas.orgresearchgate.netnih.gov Studies in transgenic mice harboring an XBP1-luciferase reporter gene have confirmed the in vivo inhibition of XBP1 activity by STF-083010. nih.govresearchgate.net

Data from in vivo studies often involve measuring tumor volume or weight, assessing histological changes in tissues, and analyzing molecular markers of ER stress, apoptosis, inflammation, and fibrosis using techniques like qRT-PCR and Western blotting on tissue samples. glpbio.comcellsignal.comfrontiersin.orgpnas.orgresearchgate.netnih.gov

| Animal Model | Disease Context | Key Findings | Citations |

| Human MM xenografts (in NSG or NOD/SCID mice) | Multiple Myeloma | Significant inhibition of tumor growth. | selleckchem.comtargetmol.comglpbio.comnih.govresearchgate.netmedchemexpress.com |

| Rat model of acute renal failure | Acute Renal Failure | Ameliorated renal impairments, suppressed oxidative stress and inflammation, downregulated UPR members. | cellsignal.comnih.gov |

| Mouse model of CCl4-induced liver injury | Liver Injury and Fibrosis | Protected against hepatocyte death, alleviated liver fibrosis, reversed miR-122 downregulation. | frontiersin.org |

| Apolipoprotein E-deficient mice | Atherosclerosis | Reduced IL-1β and IL-18 production, lowered T-helper type-1 responses, reduced atherosclerotic plaque size. | pnas.orgresearchgate.net |

| Transgenic XBP1-luciferase reporter mice | IRE1-XBP1 pathway activity | Inhibition of bortezomib-induced XBP1 activity. | nih.govresearchgate.net |

Xenograft Models (e.g., Human Cancer Xenografts in Immunodeficient Mice)

Xenograft models, particularly those involving the transplantation of human cancer cells into immunodeficient mice, have been extensively used to assess the antitumor activity of STF-083010. In these models, human cancer cells, such as multiple myeloma (MM) cells (e.g., RPMI 8226) or tamoxifen-resistant breast cancer cells (e.g., MCF7-TAMR), are implanted into mice, often NOD/SCID/IL2Rγnull mice, which lack a functional immune system, allowing the human cells to grow and form tumors. nih.govresearchgate.netnih.govmedchemexpress.com

Studies using human MM xenografts in NSG mice have demonstrated that STF-083010 treatment significantly inhibited the growth of these tumors. nih.govmedchemexpress.com For instance, intraperitoneal injection of STF-083010 alone inhibited the growth of RPMI 8226 human MM cell xenografts. nih.govmedchemexpress.com In tamoxifen-resistant breast cancer models, co-treatment with STF-083010 and tamoxifen (B1202) significantly delayed breast cancer progression in a xenograft mammary tumor model. nih.gov This was accompanied by a significant reduction in tumor weight and diameter compared to single-drug treatments. nih.gov

These models allow researchers to evaluate the compound's effect on tumor volume, weight, and the underlying molecular mechanisms within a living system.

Genetically Engineered Mouse Models (e.g., ApoE−/− Mice)

Genetically engineered mouse models are valuable for studying the role of specific genes and pathways in disease development and how STF-083010 might modulate these processes. ApoE−/− mice, which are prone to developing atherosclerosis, have been used to investigate the effect of STF-083010 on this condition. researchgate.net

In studies using ApoE−/− mice challenged with a Western diet, daily treatment with STF-083010 by intraperitoneal injection for several weeks led to a significant decrease in atherosclerotic lesions compared to control groups. researchgate.net En face aorta analysis and evaluation of aortic sinus plaque area using Oil Red O staining revealed a reduction in plaque development and foam cell area in the inhibitor-treated group. researchgate.net This indicates that STF-083010 can counteract the progression of atherosclerosis in this model. researchgate.net

Transgenic mice harboring an XBP1-luciferase reporter gene have also been utilized to assess the in vivo efficacy of STF-083010 in blocking XBP1 activity. merckmillipore.comnih.govresearchgate.net Treatment of these mice with bortezomib (B1684674) induced ER stress and increased XBP1-luciferase bioluminescent activity. nih.govresearchgate.net However, co-injection with STF-083010 prevented this increase in bioluminescent signal, demonstrating its ability to block bortezomib-induced XBP1 activity in vivo. nih.govresearchgate.net

Advanced Biochemical and Imaging Techniques

A variety of biochemical and imaging techniques are employed in conjunction with animal models and in vitro cell studies to understand the molecular and cellular effects of STF-083010.

Immunoblotting and Immunofluorescence Microscopy

Immunoblotting (Western blotting) and immunofluorescence microscopy are fundamental techniques used to detect and visualize specific proteins in cell lysates or tissue sections. These methods are crucial for assessing the impact of STF-083010 on protein expression levels and cellular localization.

Immunoblotting has been widely used to confirm STF-083010's mechanism of action by analyzing the levels of key proteins in the IRE1α-XBP1 pathway and downstream effectors. Studies have used immunoblotting to detect changes in the expression of proteins such as phosphorylated IRE1α (p-IRE1α), total IRE1α, spliced XBP1 (XBP1s), unspliced XBP1 (XBP1u), GRP78 (BiP), CHOP, and caspase-3. cellsignal.comnih.govresearchgate.netnih.govfrontiersin.orgscielo.brmdpi.commdpi.comresearchgate.net For example, immunoblotting confirmed that STF-083010 inhibits the production of sXBP1 protein without significantly altering the autophosphorylation of IRE1α. nih.gov It has also been used to assess the levels of apoptosis-related markers like cleaved caspase-3 and cleaved PARP. researchgate.netmdpi.commdpi.com In the CCl4-induced liver fibrosis model, immunoblotting measured hepatic p-IRE1α, IRE1α, and GRP78 levels. frontiersin.org

Immunofluorescence microscopy allows for the visualization of protein localization within cells and tissues. This technique can be used to observe the cellular distribution of proteins affected by STF-083010 treatment. While the provided search results mention immunofluorescence in the context of general research techniques and co-localization studies (e.g., pIRE1α with specific cell types in brain tissue), specific examples of immunofluorescence directly demonstrating the effects of STF-083010 on protein localization were not detailed in the snippets. cellsignal.comresearchgate.net However, it is a standard technique that would likely be used to complement immunoblotting data by providing spatial information about protein expression.

Electron Microscopy (for organelle morphology)

Electron microscopy (EM), particularly transmission electron microscopy (TEM), provides high-resolution images of cellular ultrastructure, allowing for the examination of organelle morphology. This technique is valuable for assessing structural changes within cells and organelles, such as the endoplasmic reticulum, mitochondria, and lysosomes, in response to STF-083010 treatment or disease conditions modulated by the compound. nih.govscielo.brresearchgate.netifom.eudelmic.comsemanticscholar.org